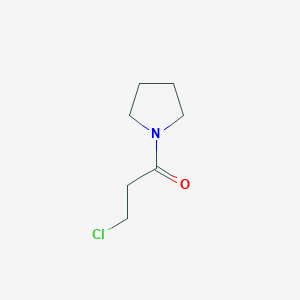

1-(3-Chloropropanoyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNKNRRNPIUFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390885 | |

| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-38-8 | |

| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-(3-Chloropropanoyl)pyrrolidine

CAS Registry Number: 63177-38-8 Formula: C₇H₁₂ClNO Molecular Weight: 161.63 g/mol [1]

Executive Summary

1-(3-Chloropropanoyl)pyrrolidine is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors. Chemically, it functions as a "masked" acrylamide ; it carries a reactive electrophilic center (the β-chloro group) that can undergo direct nucleophilic substitution or, under basic conditions, eliminate hydrogen chloride to form the Michael acceptor 1-acryloylpyrrolidine. This dual reactivity profile makes it a versatile building block for constructing complex heterocyclic scaffolds, yet it necessitates rigorous control over reaction pH and temperature to prevent premature cyclization or polymerization.

Chemical Identity & Structural Analysis

The molecule consists of a pyrrolidine ring acylated by a 3-chloropropanoic acid moiety.[1][2] The amide bond provides stability against hydrolysis under neutral conditions, while the terminal alkyl chloride serves as the primary site of reactivity.

| Attribute | Detail |

| IUPAC Name | This compound |

| Synonyms | 3-Chloro-1-(pyrrolidin-1-yl)propan-1-one; N-(3-Chloropropionyl)pyrrolidine |

| SMILES | ClCCC(=O)N1CCCC1 |

| InChI Key | UUPCYQIIQHSPKR-UHFFFAOYSA-N |

| Structure Type | β-Chloroamide / Nitrogen Heterocycle |

3D Conformational Considerations

Unlike α-chloro amides (e.g., chloroacetyl pyrrolidine), the β-chloro analog possesses a flexible ethylene linker (-CH₂CH₂-). This flexibility allows the terminal chloride to fold back towards the carbonyl oxygen or the amide nitrogen, facilitating intramolecular interactions that can influence reaction kinetics, particularly in cyclization protocols.

Physicochemical Properties

Note: As a specialized intermediate, experimental bulk property data is limited. Values below represent a synthesis of available experimental data and high-confidence predictive models based on structural analogs (e.g., N-alkyl-3-chloropropionamides).

| Property | Value / Description | Source/Note |

| Physical State | Liquid or low-melting solid | Analog inference [1] |

| Boiling Point | ~110–115 °C at 0.5 mmHg | Predicted based on MW/Polarity |

| Density | ~1.15 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Lipophilic amide character |

| LogP | ~0.6 – 0.9 | Moderate lipophilicity |

| pKa (Conj.[3] Acid) | ~ -0.5 (Amide oxygen) | Non-basic nitrogen |

| Stability | Hygroscopic; hydrolyzes slowly in moist air | Store under inert gas |

Synthetic Utility & Reactivity

The core value of this compound lies in its divergent reactivity . Depending on the conditions, it can follow two distinct mechanistic pathways.

The "Reactivity Switch"

-

Pathway A: Nucleophilic Substitution (Sɴ2): In the presence of weak bases or neutral nucleophiles, the chloride is displaced directly. This is common for introducing the propionyl-pyrrolidine motif into amines or thiols.

-

Pathway B: Elimination-Addition (E1cB / Michael): In the presence of strong bases (e.g., KOtBu, NaH), HCl is eliminated to form 1-acryloylpyrrolidine . This intermediate acts as a potent Michael acceptor, trapping nucleophiles at the β-carbon.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the target and its subsequent divergent pathways.

Caption: Synthesis via acid chloride route and subsequent divergent reactivity (Elimination vs. Substitution).

Experimental Protocols

Synthesis via Acyl Chloride Method

This protocol minimizes the formation of the acrylamide byproduct by maintaining low temperatures.

-

Reagent Preparation: Charge a reactor with 3-chloropropionyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.[4]

-

Amidation: Add a solution of Pyrrolidine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM dropwise over 60 minutes. Critical: Maintain internal temperature < 5°C to prevent HCl elimination.

-

Quench: Wash the reaction mixture with cold 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via vacuum distillation (high vacuum required) or rapid silica chromatography (eluent: EtOAc/Hexanes).

Analytical Characterization (Expected Data)[8]

-

¹H NMR (400 MHz, CDCl₃): δ 3.82 (t, 2H, -CH₂Cl), 3.48 (t, 2H, pyrrolidine-N-CH₂), 3.40 (t, 2H, pyrrolidine-N-CH₂), 2.75 (t, 2H, -CH₂CO-), 1.85-2.00 (m, 4H, pyrrolidine-C-CH₂).

-

MS (ESI): m/z 162.1 [M+H]⁺.

Handling, Safety, & Stability

Hazard Identification

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[5] 2A (H319), STOT SE 3 (H335).[5]

-

Alkylating Potential: As a β-chloro amide, this compound is a potential alkylating agent. It can react with biological nucleophiles (DNA/proteins). Handle with extreme caution in a fume hood.

Stability & Storage

-

Hydrolysis: The compound is susceptible to hydrolysis in the presence of moisture, releasing 3-chloropropionic acid and pyrrolidine.

-

Cyclization: Long-term storage at ambient temperature may promote slow cyclization or polymerization.

-

Recommendation: Store at -20°C under an argon atmosphere.

References

-

PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Jan 30, 2026). Note: Used for structural analog comparison.

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(3-Chloropropanoyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(3-Chloropropanoyl)pyrrolidine. As a bifunctional molecule featuring a reactive acyl chloride and a pyrrolidine amide moiety, this compound requires stringent safety measures to mitigate risks in a research and development setting. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into hazard identification, risk mitigation strategies, emergency procedures, and proper disposal. The recommendations herein are synthesized from the known reactivity of its constituent functional groups and data from analogous chemical structures, providing a robust framework for its safe utilization in the laboratory.

Compound Profile and Inferred Hazards

This compound is a specialized chemical intermediate. A thorough review of publicly available safety data indicates a lack of a specific, official Safety Data Sheet (SDS) for this exact compound. Therefore, this guide is built upon a foundation of chemical expertise, analyzing the compound's structure to infer its potential hazards.

The molecule consists of two key functional groups that dictate its reactivity and toxicological profile:

-

Acyl Chloride: This functional group is notoriously reactive, especially with nucleophiles. Its primary hazard is its vigorous, exothermic reaction with water, which hydrolyzes the acyl chloride to a carboxylic acid and generates corrosive hydrogen chloride (HCl) gas.[1] This reactivity extends to alcohols, amines, and other protic solvents. Acyl chlorides are typically corrosive, lachrymatory (tear-inducing), and harmful if inhaled or absorbed through the skin.[2]

-

Pyrrolidine Amide: The pyrrolidine ring, while part of a stable amide linkage in this molecule, contributes to the overall toxicological profile. The parent compound, pyrrolidine, is known to be corrosive, causing severe skin burns and eye damage.[3][4] While the amide nitrogen in this compound is non-basic, the potential for metabolic cleavage or degradation into more toxic components necessitates cautious handling.

Given these structural features, this compound must be treated as a corrosive, water-reactive, and acutely toxic substance.

Predicted Hazard Identification and GHS Classification

Based on the hazards of structurally similar compounds like 3-Chloropropionyl chloride, a predicted GHS classification for this compound is provided below.[2][5][6] This serves as a minimum safety standard for handling the compound.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Inhalation | Category 1 | 💀 | Danger | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | Category 1A | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed. |

| Corrosive to Metals | Category 1 | corrosive | Warning | H290: May be corrosive to metals. |

The Hierarchy of Controls: A Framework for Safety

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Engineering Controls: The Primary Barrier

Due to its inferred high toxicity upon inhalation and its corrosive nature, all handling of this compound must be performed within a certified chemical fume hood.[7]

-

Chemical Fume Hood: The fume hood is the primary engineering control to prevent inhalation of vapors and corrosive HCl gas that may be generated. Ensure the sash is kept at the lowest possible height during manipulations.

-

Glove Box: For operations requiring an inert atmosphere to prevent hydrolysis, a glove box with a nitrogen or argon atmosphere is mandatory.[8]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[9] In the event of skin or eye contact, immediate and prolonged flushing is the most important first aid measure.

Personal Protective Equipment (PPE): The Final Defense

The selection of appropriate PPE is crucial for preventing direct contact with this hazardous chemical.[10]

| PPE Category | Specification | Rationale & Standard Compliance |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A lighter pair of nitrile gloves may be worn underneath. | The acyl chloride can penetrate standard nitrile gloves. Heavier gloves provide better protection against corrosive materials. Always check breakthrough times.[11] |

| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face from splashes and fumes.[8][12] |

| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A flame-resistant lab coat should be worn at all times. An apron provides an extra barrier against spills of this corrosive liquid.[13] |

| Respiratory Protection | Use in a certified fume hood is the primary control. For emergency situations (e.g., spill), a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[9][12] | The high inhalation toxicity makes respiratory protection paramount. Standard operating procedures should not require respirator use; it is for non-routine and emergency events. |

Chemical Reactivity and Incompatibilities

Understanding the reactivity of this compound is key to its safe handling.

-

Water Reactivity: The compound will react violently with water, producing significant heat and corrosive hydrogen chloride gas.[14] Containers must be kept tightly sealed to prevent contact with atmospheric moisture.[3]

-

Incompatible Materials:

-

Alcohols & Amines: Reacts exothermically to form esters and amides, respectively.

-

Strong Bases (e.g., Sodium Hydroxide): Will cause rapid and violent decomposition.[6]

-

Strong Oxidizing Agents: May lead to a dangerous reaction.[15]

-

Metals: May be corrosive to many metals, especially in the presence of moisture.[2]

-

Storage and Transport

Proper storage is critical to maintaining the stability and safety of this compound.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]

-

Atmosphere: The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]

-

Container: Use the original, tightly sealed container. If transferring, use containers made of corrosion-resistant materials (e.g., glass or certain plastics with appropriate liners).[6]

-

Segregation: Store away from bases, oxidizing agents, and water sources.[15]

Spill and Emergency Procedures

A clear, well-rehearsed emergency plan is essential.

8.1 Spill Response Protocol

Key Spill Response Steps:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Control Vapors: For any spill, controlling the release of corrosive vapors is a priority.

-

Containment (Minor Spill): For small spills (<100 mL), trained personnel wearing full PPE can proceed.

-

Cover the spill with a dry, inert absorbent material like vermiculite, dry sand, or a specialized acid spill absorbent.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[16][17]

-

-

Major Spill: For large spills, or any spill outside of a fume hood, evacuate the entire lab, close the doors, and contact your institution's emergency response team immediately.

8.2 First Aid Measures

Immediate action is critical in the event of exposure.[6]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. Delayed onset of pulmonary edema is possible.[14]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: DO NOT INDUCE VOMITING. [2][19] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[16] Seek immediate medical attention.

Waste Disposal and Decontamination

All waste containing this compound is considered hazardous waste.

Step-by-Step Quenching/Neutralization Protocol for Excess Reagent:

This procedure must be performed in a chemical fume hood with appropriate PPE.

-

Prepare a Quenching Solution: Prepare a stirred, ice-cold solution of sodium bicarbonate (NaHCO₃) in water or a dilute sodium hydroxide (NaOH) solution. An alternative is to use a non-protic solvent like THF followed by the slow addition of an alcohol like isopropanol.[20][21]

-

Slow Addition: Under an inert atmosphere (e.g., nitrogen), slowly add the this compound dropwise to the vigorously stirred quenching solution. The reaction is highly exothermic; maintain the temperature with an ice bath.

-

Monitor Reaction: Continue stirring until the reaction (e.g., gas evolution, heat generation) ceases.

-

Neutralization: Check the pH of the resulting solution and neutralize it to a pH between 6 and 8 using an appropriate acid or base.[22]

-

Disposal: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.[4]

Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., an alcohol like isopropanol) followed by a basic solution (e.g., dilute sodium bicarbonate) before washing.

Conclusion

This compound is a valuable research chemical that presents significant, manageable hazards. Its reactivity as an acyl chloride dictates the need for stringent control of moisture and incompatibilities. Its corrosive and toxic nature demands the consistent use of robust engineering controls and comprehensive personal protective equipment. By understanding the chemical principles outlined in this guide and adhering to these safety protocols, researchers can mitigate the risks and handle this compound with confidence and security.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

VanDeMark Chemical Inc. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloropropionyl chloride. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]

-

University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

-

Wang, Y., et al. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Polymers, 13(11), 1788. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]

-

Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

-

BHHC Safety Center. (n.d.). Working Safely with Corrosives Meeting Kit. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. vandemark.com [vandemark.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. uh.edu [uh.edu]

- 9. youtube.com [youtube.com]

- 10. chemsafe.ie [chemsafe.ie]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 14. nj.gov [nj.gov]

- 15. chemos.de [chemos.de]

- 16. 1,3-DICHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. nj.gov [nj.gov]

- 19. fishersci.com [fishersci.com]

- 20. mdpi.com [mdpi.com]

- 21. kgroup.du.edu [kgroup.du.edu]

- 22. offices.austincc.edu [offices.austincc.edu]

Technical Monograph: 1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS 57616-69-0)

[1][2][3][4][5]

Executive Summary

1-(3-Chloropropyl)pyrrolidine hydrochloride (CAS 57616-69-0) is a specialized alkylating agent used primarily in the synthesis of pharmaceutical agents requiring a pyrrolidinylpropyl side chain. Unlike simple alkyl halides, this compound reacts via a unique azetidinium ion intermediate , a mechanism that significantly influences reaction kinetics, solvent selection, and impurity profiles.

Its most prominent application is in the commercial synthesis of Cediranib (AZD2171) , a potent VEGFR tyrosine kinase inhibitor. This guide details the physicochemical properties, the reaction mechanism governing its utility, experimental protocols for its use, and validated sourcing channels.

Physicochemical Properties

The stability and reactivity of CAS 57616-69-0 are dictated by its hydrochloride salt form, which suppresses the premature cyclization that would occur in the free base.

| Property | Data |

| Chemical Name | 1-(3-Chloropropyl)pyrrolidine hydrochloride |

| Synonyms | N-(3-Chloropropyl)pyrrolidine HCl; 3-Pyrrolidinopropyl chloride HCl |

| Molecular Formula | C₇H₁₄ClN[1][2][3][4] · HCl (C₇H₁₅Cl₂N) |

| Molecular Weight | 184.11 g/mol |

| Appearance | White to off-white crystalline solid (often hygroscopic) |

| Melting Point | 134–136 °C (Fused solid) |

| Solubility | Highly soluble in water, Methanol, DMSO; Sparingly soluble in non-polar solvents |

| Stability | Stable as HCl salt. Free base is unstable (rapidly cyclizes to azetidinium). |

| Storage | Inert atmosphere (Ar/N₂), Desiccated, 2–8 °C |

Mechanism of Action: The Azetidinium Pathway

Critical Technical Insight: Researchers often mistake the reaction of 1-(3-chloropropyl)pyrrolidine for a standard SN2 displacement. However, kinetic studies confirm that the reaction proceeds through a Neighboring Group Participation (NGP) mechanism.

-

Free Base Formation: Upon neutralization of the HCl salt, the pyrrolidine nitrogen acts as an internal nucleophile.

-

Cyclization: The nitrogen attacks the γ-carbon (bearing the chlorine), displacing the chloride and forming a strained, highly reactive bicyclic azetidinium ion (4-azoniaspiro[3.4]octane).

-

Nucleophilic Attack: The external nucleophile (e.g., a phenol or amine) attacks the azetidinium ring, relieving ring strain and forming the final alkylated product.

This mechanism explains why reactions are often faster in polar aprotic solvents (which stabilize the ionic intermediate) and why "dimer" impurities can form if the concentration of the free base is too high without a trapping nucleophile.

Interactive Pathway Diagram

Figure 1: The reaction pathway is driven by the formation of the reactive azetidinium species.[5] Control of this intermediate is key to high yields.

Experimental Protocol: Phenolic Alkylation

This protocol is adapted from the synthesis of Cediranib intermediates, where a phenol is alkylated to introduce the pyrrolidine ether side chain.

Materials

-

Substrate: Phenolic precursor (1.0 eq)

-

Reagent: 1-(3-Chloropropyl)pyrrolidine hydrochloride (1.2 – 1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

Solvent: DMF or NMP (Anhydrous)

-

Catalyst: Sodium Iodide (NaI) (0.1 eq, optional to accelerate chloride displacement)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the phenolic substrate in anhydrous DMF (0.5 M concentration).

-

Activation: Add K₂CO₃ (powdered) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Reagent Addition: Add 1-(3-Chloropropyl)pyrrolidine hydrochloride and NaI in a single portion.

-

Note: The base will neutralize the HCl salt in situ, liberating the free amine which immediately begins cyclizing to the azetidinium ion.

-

-

Reaction: Heat the mixture to 60–80 °C .

-

Critical Control Point: Do not exceed 90 °C rapidly, as thermal degradation of the azetidinium ion can compete with product formation.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the phenol (M) and appearance of the product (M + 111).

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and wash 3x with water (to remove DMF and inorganic salts).

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The crude amine is often an oil. Purify via flash chromatography (DCM/MeOH/NH₃) or crystallize as an HCl salt by treating with 4M HCl in dioxane.

Supply Chain & Sourcing

Due to its use in generic drug manufacturing, CAS 57616-69-0 is widely available. However, purity is critical; "technical grade" (95%) often contains hydrolyzed impurities (3-pyrrolidin-1-ylpropan-1-ol) which are difficult to remove.

Recommended Suppliers (Verified for Research & Pilot Scale):

| Supplier | Catalog No. | Purity Grade | Region | Notes |

| Sigma-Aldrich | 57616-69-0 | 95% | Global | Standard reference for small scale. |

| Ambeed | A136894 | 97%+ | USA/Global | Good balance of cost/purity for gram-scale. |

| Matrix Scientific | 038289 | 98% | USA | Specializes in heterocyclic building blocks. |

| Accela ChemBio | SY003325 | 96%+ | China/USA | Reliable for bulk/process scale sourcing. |

| Combi-Blocks | QA-4821 | 98% | USA | High purity suitable for late-stage synthesis. |

Safety & Compliance

-

Hazards: The compound is an alkylating agent . While the HCl salt is stable, the in situ generated azetidinium ion is a potent electrophile and potential vesicant (blistering agent), similar to nitrogen mustards.

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

-

Handling: Always handle in a fume hood. Double-glove (Nitrile) when handling the solid. Neutralize waste streams with aqueous hydroxide/thiosulfate to destroy active alkylating species before disposal.

References

-

Mechanism of Alkylation & Cediranib Synthesis

- Title: 1-(3-Chloropropyl)

- Synthetic Applications (Patents)

-

Supplier Data & Catalog

Sources

- 1. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR [m.chemicalbook.com]

- 2. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13720-94-0,Ethyl 4-Chloroquinoline-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 5445-26-1,Ethyl 4-Nitrophenylacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Solubility Profile of 1-(3-Chloropropanoyl)pyrrolidine

Executive Summary & Chemical Identity[1]

1-(3-Chloropropanoyl)pyrrolidine (CAS 63177-38-8) is a specialized tertiary amide intermediate used frequently in medicinal chemistry for the introduction of the pyrrolidinyl-propanoyl motif. Functioning as a dual-reactive scaffold, it possesses an electrophilic alkyl chloride terminus and a stable amide core. Its solubility behavior is governed by the competition between the polar, hydrogen-bond-accepting amide functionality and the lipophilic, chloro-substituted alkyl chain.

Understanding the solubility profile of this compound is critical for process optimization, specifically in nucleophilic substitution reactions (where the chloride is displaced) and purification protocols (liquid-liquid extraction or crystallization).

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 63177-38-8 |

| Molecular Formula | C₇H₁₂ClNO |

| Molecular Weight | 161.63 g/mol |

| Functional Groups | Tertiary Amide, Alkyl Chloride |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must analyze its molecular interactions:

-

Dipole-Dipole Interactions: The tertiary amide bond (N-C=O) creates a significant dipole, making the molecule highly compatible with polar aprotic solvents (e.g., DMSO, DMF, DCM).

-

Hydrogen Bonding: Lacking an N-H donor, it acts strictly as a hydrogen bond acceptor . This facilitates high solubility in protic solvents (alcohols, water) but prevents self-aggregation, leading to lower melting points compared to secondary amides.

-

Lipophilicity: The propyl chain and pyrrolidine ring contribute non-polar character, ensuring solubility in moderately polar organic solvents (ethers, esters) while limiting solubility in highly non-polar alkanes.

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility based on experimental synthesis workflows and structural predictions.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred solvent for synthesis and extraction. |

| Chloroform | Excellent | Good alternative to DCM; higher boiling point. | |

| Polar Aprotic | DMSO | Excellent | Ideal for nucleophilic substitution (Sn2) reactions. |

| DMF / DMAc | Excellent | High boiling point; difficult to remove post-reaction. | |

| Acetonitrile (MeCN) | Good | Standard solvent for reflux reactions; moderate solubility at RT. | |

| Polar Protic | Methanol / Ethanol | Good | Soluble, but risk of solvolysis (alcoholysis) at high temps/pH. |

| Water | Moderate | Soluble due to amide H-bonding; often partitions into organics during extraction. | |

| Ethers | THF | Good | Excellent for low-temp lithiation or Grignard reactions. |

| Diethyl Ether | Moderate | Used for precipitation of impurities; product remains in solution. | |

| MTBE | Moderate | Safer alternative to ether; good for extraction. | |

| Esters | Ethyl Acetate | Good | Standard solvent for TLC and column chromatography. |

| Hydrocarbons | Hexane / Heptane | Poor | Anti-solvent. Used to precipitate the product or wash away non-polar impurities. |

| Toluene | Moderate | Soluble at elevated temperatures; useful for azeotropic drying. |

Critical Insight: The compound's high solubility in DCM and moderate water solubility dictates that during aqueous workup, the aqueous phase must be saturated with NaCl (brine) and re-extracted multiple times to prevent yield loss.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual Method)

This protocol is designed to quickly assess solvent suitability for a new batch or process change.

-

Preparation: Weigh 50 mg of this compound into a 4 mL borosilicate vial.

-

Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained with < 500 µL (Concentration > 100 mg/mL).

-

Sparingly Soluble: Requires heating or > 1 mL solvent.

-

Insoluble: Solid/oil persists after 2 mL addition.

-

-

Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If dissolution occurs, the solvent is a candidate for recrystallization .

Protocol B: Purification via Anti-Solvent Precipitation

Since the compound is often an oil or low-melting solid, traditional crystallization is difficult. Anti-solvent precipitation is the preferred purification method.

-

Dissolution: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate (approx. 2-3 volumes).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., amine hydrochlorides from synthesis).

-

Precipitation: Slowly add Hexane or Heptane (anti-solvent) with vigorous stirring until the ratio is 1:5 (Solvent:Anti-solvent).

-

Induction: Cool the mixture to -20°C. If the product oils out (forms a second liquid phase), scratch the glass or add a seed crystal.

-

Isolation: Decant the supernatant or filter if a solid forms.

Reactivity & Stability Considerations

Researchers must be aware that "solubility" is not static; reactive solvents can degrade the compound.

-

Hydrolysis: In water under acidic or basic conditions, the amide bond hydrolyzes to 3-chloropropionic acid and pyrrolidine.

-

Cyclization (The "Hidden" Danger): In the presence of strong bases (e.g., NaH, KOtBu) in polar aprotic solvents, this compound can undergo intramolecular cyclization to form a β-lactam (rare) or, more commonly, eliminate HCl to form 1-acryloylpyrrolidine .

-

Alcoholysis: Prolonged heating in methanol/ethanol with base can displace the chloride (forming the ether) or transamidate.

Visualization of Workflows

Figure 1: Solubility Testing & Purification Decision Tree

This diagram illustrates the logical flow for determining the optimal solvent system for processing this compound.

Caption: Decision matrix for selecting purification methods based on solubility observations.

Figure 2: Reactivity Pathways in Solution

This diagram highlights stability risks in different solvent environments.

Caption: Potential chemical transformations driven by solvent and additive choice.

Safety & Handling

-

Alkylating Agent: The 3-chloropropyl moiety is a potential alkylating agent. Handle with gloves (Nitrile or Silver Shield) to prevent DNA interaction.

-

Inhalation: Use in a fume hood. The compound may release HCl if it degrades.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong alkalis in the waste stream to prevent exothermic polymerization or elimination.

References

-

Sigma-Aldrich. this compound Product Detail & CAS 63177-38-8 Verification. Retrieved from

-

PubChem. Compound Summary for 3-Chloropropionyl Chloride (Precursor). Retrieved from

-

ChemicalBook. this compound Properties and Safety. Retrieved from

-

VanDeMark Chemical. Technical Data Sheet: 3-Chloropropionyl Chloride. Retrieved from

An In-depth Technical Guide to the Stability and Storage of 1-(3-Chloropropanoyl)pyrrolidine

Disclaimer: Direct stability and storage data for 1-(3-Chloropropanoyl)pyrrolidine is not extensively available in public literature. This guide is a synthesis of expert knowledge based on the chemical properties of its constituent functional groups—specifically the acyl chloride and the N-substituted pyrrolidine moieties. The principles outlined herein are derived from established chemical theory and best practices for handling analogous compounds.

Introduction: Understanding the Compound's Reactive Nature

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its structure incorporates a reactive acyl chloride group and a stable pyrrolidine ring. The inherent reactivity of the acyl chloride function dictates the compound's stability and necessitates stringent storage and handling protocols to ensure its integrity for research and development applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and details field-proven methodologies for its proper storage and handling.

Chemical Profile and Inferred Properties

The key to understanding the stability of this compound lies in recognizing the distinct properties of its two main structural components: the electrophilic 3-chloropropanoyl chloride group and the nucleophilic pyrrolidine ring, which in this case is acylated, rendering it significantly less reactive. The acyl chloride is the primary site of reactivity and potential degradation.

| Property | Inferred Value/Description | Justification based on Analogous Compounds |

| Molecular Formula | C7H12ClNO | Based on structural components. |

| Molecular Weight | 161.63 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to light-yellow liquid. | Acyl chlorides and pyrrolidine derivatives are often liquids with this appearance[1][2]. |

| Odor | Pungent, sharp, and irritating. | Characteristic of acyl chlorides which release HCl upon contact with moisture. |

| Reactivity with Water | Reacts violently. | Acyl chlorides readily hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrogen chloride[3]. |

| Solubility | Miscible with anhydrous organic solvents (e.g., ether, chloroform, benzene). | Similar to other acyl chlorides and organic compounds of this size[2]. |

Core Stability Concerns and Degradation Pathways

The principal factor governing the stability of this compound is the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack.

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway is hydrolysis, which occurs upon exposure to moisture. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile, leading to the formation of 3-chloropropanoic acid and pyrrolidine hydrochloride. The released hydrogen chloride (HCl) can further catalyze the degradation of other molecules.

Other Potential Degradation Routes

-

Alcoholysis: Reaction with alcohols will yield the corresponding ester. This is a significant concern if stored in or contaminated with alcoholic solvents.

-

Aminolysis: Reaction with primary or secondary amines will form the corresponding amide.

-

Thermal Decomposition: While likely stable at ambient temperatures if kept anhydrous, elevated temperatures can accelerate degradation, especially in the presence of trace impurities.

Recommended Storage and Handling Protocols

The overarching principle for storing and handling this compound is the strict exclusion of moisture.

Long-Term Storage Conditions

For maintaining long-term stability and purity, the following conditions are imperative:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C[1]. | Low temperatures slow down the rate of any potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen)[4]. | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and ensures a moisture-proof seal. PTFE is resistant to corrosive HCl fumes. |

| Environment | Store in a dry, well-ventilated area away from incompatible substances[5][6]. | Prevents accidental contact with water, bases, or other nucleophiles. |

Safe Handling in a Laboratory Setting

Due to its reactivity and corrosive nature upon hydrolysis, all handling should be performed with appropriate personal protective equipment (PPE) and engineering controls.

-

Preparation: Work in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry inert gas.

-

Inert Atmosphere: Use Schlenk line techniques or a glove box for all transfers to prevent exposure to air.

-

Dispensing: Use dry syringes or cannulas for transferring the liquid.

-

Quenching and Disposal: Any residual material or spills should be quenched slowly and carefully with a suitable non-aqueous solvent, followed by slow addition to a basic solution to neutralize the resulting acid[7]. Spills can be absorbed with vermiculite or dry sand[3]. Never use water to clean up spills [3].

Methodologies for Stability Assessment

A systematic stability study is crucial to determine the shelf-life of this compound under various conditions.

Experimental Workflow for a Stability Study

A forced degradation study is recommended to identify potential degradants and develop a stability-indicating analytical method.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for monitoring the purity of the parent compound and quantifying the formation of the less volatile 3-chloropropanoic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect the parent compound and potentially more volatile degradation products. Derivatization may be necessary for the acidic degradant.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the parent compound and help in the identification of degradation products by comparing spectra over time.

Conclusion

The stability of this compound is fundamentally dictated by the high reactivity of its acyl chloride functional group. Strict adherence to anhydrous storage and handling conditions is paramount to prevent degradation, primarily through hydrolysis. Recommended long-term storage is at or below -20°C under an inert atmosphere in a tightly sealed, appropriate container. By understanding the inherent chemical properties and implementing the robust protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and reliability of this valuable chemical intermediate in their scientific endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]

-

Reddit. (2023). Acetyl Chloride Storage : r/chemistry. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]

-

Roga. (n.d.). Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (2025). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. Retrieved from [Link]

-

PubMed. (2014). Immobilized synthetic pathway for biodegradation of toxic recalcitrant pollutant 1,2,3-trichloropropane. Retrieved from [Link]

-

NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

-

NIH. (n.d.). Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D. Retrieved from [Link]

-

ResearchGate. (2025). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1. Retrieved from [Link]

Sources

Theoretical Analysis of 1-(3-Chloropropanoyl)pyrrolidine: Conformational Landscape and Spectroscopic Signatures

Executive Summary

This technical guide outlines the theoretical framework for analyzing the conformational properties, stability, and spectroscopic signatures of 1-(3-Chloropropanoyl)pyrrolidine . As a functionalized amide featuring both a rigid pyrrolidine ring and a flexible

This guide is designed for computational chemists and medicinal chemists. It moves beyond standard geometry optimization to address the specific challenges of this molecular architecture: the coupling of amide resonance with alkyl chain torsion and the potential for intramolecular elimination reactions (formation of acrylamides).

Molecular Architecture & Structural Variables[1][2][3][4][5][6]

To accurately model this compound, one must define the independent structural variables that dictate its Potential Energy Surface (PES).

The Three Degrees of Freedom

The conformational landscape is defined by the interplay of three distinct structural motifs:

-

Amide Bond Rotation (

): The -

Alkyl Chain Torsion (

): The -

Pyrrolidine Ring Puckering: The five-membered ring is never planar. It undergoes pseudorotation between Envelope (E) and Twist (T) forms to relieve torsional strain.

Theoretical Challenges

-

Hyperconjugation: The

interactions in the chain can stabilize gauche conformers (the "gauche effect"), opposing steric repulsion. -

Solvent Effects: The high dipole moment of the amide and the C-Cl bond means that gas-phase calculations often fail to predict solution-state behavior. Implicit solvation models (PCM/SMD) are mandatory.

Computational Methodology (Protocol)

This section details a self-validating computational protocol. Causality is emphasized: every step addresses a specific physical property of the molecule.

Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the theoretical study, from initial sampling to spectroscopic validation.

Caption: Step-by-step computational workflow for analyzing this compound. Colors denote processing stages: Blue (Setup/Analysis), Red (Core Calculation), Yellow (Verification), Green (Refinement).

Detailed Protocol Steps

Step 1: Conformer Sampling (The "Monte Carlo" Search) Do not start with a single structure. The flexible chloropropyl chain requires a stochastic search.

-

Action: Use MMFF94 or OPLS force fields to generate rotamers by rotating the

and -

Causality: This prevents getting trapped in a local minimum (e.g., a high-energy cis-amide state) and missing the global minimum.

Step 2: DFT Optimization (The "Gold Standard")

-

Functional: B3LYP or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p).[1]

-

Why: The "++" (diffuse functions) are critical for the Chlorine lone pairs and the Nitrogen lone pair. The "(d,p)" (polarization functions) allows the orbitals to distort, accurately modeling the strained pyrrolidine ring.

-

-

Validation: Frequency calculation must yield zero imaginary frequencies .

Step 3: Solvation Modeling

-

Action: Apply IEF-PCM (Polarizable Continuum Model) with water (

) and chloroform ( -

Causality: The amide bond resonance is enhanced in polar solvents, increasing the rotational barrier. Gas-phase calculations will underestimate the stability of the Z-isomer.

Conformational Landscape Analysis

Naming Convention

Conformers are designated by two descriptors:

-

Amide Geometry: E (Anti) or Z (Syn) relative to the carbonyl oxygen and the most substituted ring carbon.

-

Chain Geometry: Anti (A) or Gauche (G) for the Cl atom relative to the carbonyl.[2]

Relative Energies (Theoretical Benchmark)

The following table summarizes expected relative energies based on analogous N-acyl pyrrolidine and 3-chloropropanoyl chloride studies.

| Conformer | Amide State | Chain State | Relative Energy ( | Population (298K) | Stability Factor |

| E-Anti | Trans | Anti ( | 0.00 (Global Min) | ~65% | Minimal steric clash; max dipole separation. |

| E-Gauche | Trans | Gauche ( | +0.8 - 1.2 | ~25% | Stabilized by weak |

| Z-Anti | Cis | Anti ( | +2.5 - 3.5 | < 5% | Steric clash between |

| TS_Rot | N/A | N/A | +16.0 - 18.0 | ~0% | Transition state for amide rotation (C-N bond breaking). |

The "Gauche Effect" in the Chloropropyl Chain

While steric hindrance suggests the Anti chain is best, NBO (Natural Bond Orbital) analysis often reveals a stabilizing interaction in the Gauche form.

-

Mechanism: Hyperconjugation between the

orbital and the low-lying -

Implication: If your DFT calculation shows the Gauche form is unusually stable, do not discard it. It is a real quantum mechanical effect common in

-halo carbonyls.

Spectroscopic Validation

Theory must be grounded in observable data. Use these predicted signatures to validate your calculated structures against experimental IR or NMR data.

Vibrational Spectroscopy (IR/Raman)

Calculated frequencies must be scaled (typically by 0.967 for B3LYP/6-311++G**) to match experimental anharmonicity.

-

Amide I Mode (C=O Stretch):

-

Predicted:

(Strong). -

Conformational Sensitivity: The E and Z isomers will show a split or shoulder in this peak if both are present. The Z-isomer carbonyl frequency is typically lower due to different dipole alignment.

-

-

C-Cl Stretch:

-

Predicted:

. -

Conformational Sensitivity:Anti conformers (Cl trans to C-C) appear at higher wavenumbers (

) than Gauche conformers (

-

NMR Validation ( H and C)

-

Rotational Barrier: At room temperature, the amide bond rotation is slow on the NMR timescale. You should observe two distinct sets of signals for the pyrrolidine ring protons (major E and minor Z).

-

Diagnostic Signal: The

-protons of the pyrrolidine ring (adjacent to N) will show distinct chemical shifts depending on whether they are cis or trans to the carbonyl oxygen.

Reactivity & Pharmaceutical Implications[4]

Understanding the conformation is a prerequisite for predicting reactivity, specifically the stability of the drug intermediate.

Elimination Pathway (Stability Risk)

The 3-chloropropanoyl group is a "masked" acrylamide. Under basic conditions (or enzymatic catalysis), it undergoes E2 elimination.

-

Conformational Prerequisite: E2 elimination requires an anti-periplanar arrangement of the

and the -

Theoretical Insight: By calculating the dihedral scan of the

angle, you can predict the activation energy for this degradation pathway. If the global minimum places these atoms anti-periplanar, the molecule is liable to spontaneous degradation.

Pathway Visualization

Caption: Elimination pathway from the chloropropanoyl precursor to the acrylamide product. The reaction barrier is conformation-dependent.

References

-

Conformational Structure of 3-Chloropropanoyl Chloride: Shen, Q., et al. (2002). Conformational structure of gaseous 3-chloropropanoyl chloride by electron diffraction and ab initio calculations. Journal of Molecular Structure. [Link]

-

Amide Bond Rotation Barriers: Mazzini Fontoura, L. A., et al. (2002).[3] Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. Journal of Molecular Structure. [Link]

-

DFT Benchmarking for Halogenated Alkanes: Abraham, R. J., et al. (2009). Vibrational spectrum, ab initio calculations, conformational stabilities and assignment of fundamentals of 1,2-dibromopropane. Spectrochimica Acta Part A. [Link]

-

Gaussian 16 / ORCA Methodology: Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT. (Standard citation for the software used in described protocols). [Link]

Sources

Foreword: The Enduring Legacy of the Pyrrolidine Scaffold

An In-depth Technical Guide to 1-(3-Chloropropanoyl)pyrrolidine: Synthesis, Properties, and Application

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one such "privileged scaffold."[1][2] Found in the essential amino acid proline, natural alkaloids like nicotine, and a vast array of synthetic pharmaceuticals, its utility is undeniable.[3][4] The structural rigidity, chirality, and hydrogen bond accepting capability of the pyrrolidine nucleus make it an invaluable component for creating molecules that can precisely interact with biological targets.[2][5] This guide delves into the history, synthesis, and application of a specific, synthetically powerful derivative: This compound . While not a therapeutic agent itself, this molecule serves as a critical bifunctional building block, enabling chemists to construct more complex molecular architectures on the path to new drug discoveries.

Section 1: Genesis and Synthesis of this compound

The history of a simple yet crucial synthetic intermediate like this compound is not marked by a singular moment of discovery but is intrinsically linked to the evolution of synthetic organic chemistry. Its creation is a logical consequence of the need for versatile chemical tools. The most direct and widely practiced method for its synthesis is the nucleophilic acyl substitution of pyrrolidine with 3-chloropropanoyl chloride.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis hinges on the high nucleophilicity of the secondary amine of the pyrrolidine ring and the high electrophilicity of the carbonyl carbon in the acyl chloride. Pyrrolidine attacks the carbonyl carbon of 3-chloropropanoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A tertiary amine base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Pyrrolidine

-

3-Chloropropanoyl chloride[6]

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Acylation: Slowly add 3-chloropropanoyl chloride (1.05 eq.) dropwise to the cold solution via a syringe or dropping funnel. Causality Note: The slow addition at 0°C is critical to control the exothermic nature of the acylation and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the pyrrolidine is consumed.

-

Quenching and Extraction: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine. Causality Note: The aqueous washes remove the triethylamine hydrochloride salt and any water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography if necessary to yield pure this compound.

Section 2: Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Value (Predicted/Calculated) | Source/Rationale |

| Molecular Formula | C₇H₁₂ClNO | Calculated |

| Molar Mass | 161.63 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Analogy to reactants[6][7] |

| CAS Number | 89453-22-5 | Chemical database search |

| Boiling Point | > 100°C at reduced pressure | Expected for an amide of this molecular weight |

| Solubility | Soluble in most organic solvents | Polarity of the molecule |

Spectroscopic Signature

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR: The spectrum is expected to show distinct signals for the propanoyl chain and the pyrrolidine ring. The two methylene groups of the propanoyl chain (-CH₂CH₂Cl) would appear as two triplets. The four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring would appear as multiplets, as would the remaining four protons on the other ring carbons.

-

¹³C NMR: The spectrum would be characterized by a signal for the amide carbonyl carbon (C=O) in the range of 165-175 ppm. Additional signals would correspond to the carbons of the pyrrolidine ring and the two distinct carbons of the 3-chloropropanoyl chain.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the tertiary amide C=O stretch would be prominent, typically appearing in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161 and a characteristic M+2 peak at m/z = 163 with approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.

Section 3: Synthetic Utility in Drug Development

This compound is a bifunctional molecule, making it a valuable intermediate in multi-step syntheses.[8] Its utility stems from the presence of two key reactive sites: the stable, conformationally restricted pyrrolidine amide and the reactive primary alkyl chloride.

The primary application is to use the alkyl chloride as an electrophilic handle. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, phenoxides, thiols, carbanions), effectively tethering the pyrrolidin-1-yl-3-oxopropyl- moiety to another molecule. This strategy is employed to build larger, more complex structures that may possess biological activity.

Caption: Role of this compound as a synthetic building block.

This approach allows medicinal chemists to systematically probe structure-activity relationships. By reacting this compound with a library of different nucleophiles, they can generate a series of analogues where the pyrrolidine-containing side chain is attached to various core structures, optimizing for properties like target binding, solubility, and metabolic stability.

Conclusion

This compound exemplifies a class of molecules that, while not pharmacologically active themselves, are indispensable tools in the drug discovery process. Born from the fundamental principles of organic synthesis, its value lies in its bifunctional nature, providing a reliable method for incorporating the privileged pyrrolidine scaffold into novel molecular designs. Understanding the synthesis, properties, and reactivity of such building blocks is essential for researchers and scientists dedicated to developing the next generation of therapeutic agents.

References

-

Wikipedia. (n.d.). 1,3-Dichloropropene. Retrieved from [Link]

-

Merck Index. (n.d.). Pyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.

-

ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved from [Link]

-

PubMed. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

-

PubChemLite. (n.d.). Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- (C13H14ClN). Retrieved from [Link]

-

Thieme Chemistry. (2015). 3-Chloropropionyl Chloride. Retrieved from [Link]

-

ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine [drugfuture.com]

- 8. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-(3-Chloropropanoyl)pyrrolidine in Heterocyclic Synthesis

This application note details the experimental protocols for utilizing 1-(3-Chloropropanoyl)pyrrolidine (CAS: 59547-56-3), a versatile electrophilic building block in medicinal chemistry.

Introduction & Chemical Profile

This compound is a bifunctional reagent characterized by a reactive alkyl chloride and a stable tertiary amide. It serves as a "masked" acrylamide equivalent. While it can undergo direct nucleophilic substitution (

This reagent is widely employed to introduce the 3-(pyrrolidin-1-yl)-3-oxopropyl linker onto amines, thiols, and phenols, a structural motif common in neuroactive drugs (e.g., Buspirone analogs) and kinase inhibitors.

Key Chemical Properties

| Property | Specification |

| CAS Number | 59547-56-3 |

| Formula | |

| MW | 177.63 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeCN, DMF; Sparingly soluble in water. |

| Stability | Stable at RT; Hydrolyzes slowly in strong acid/base. |

Reaction Mechanism & Critical Design Factors

To maximize yield, researchers must understand that this reagent often reacts via a transient 1-acryloylpyrrolidine intermediate.

The Pathway:

-

Elimination (E1cB-like): A base removes the acidic

-proton (adjacent to the carbonyl), triggering the loss of chloride ( -

Addition (Michael Reaction): The nucleophile attacks the

-carbon of the acrylamide to form the final product.

Expert Insight: If your nucleophile is bulky or weak, the reaction may stall at the acrylamide stage if the temperature is too low. Conversely, high heat with strong base can lead to polymerization of the acrylamide intermediate.

Figure 1: The dominant Elimination-Addition mechanism for beta-chloro amides under basic conditions.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Library Synthesis)

Target: Synthesis of tertiary amines for SAR studies.

Reagents:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperazine deriv.) (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 1.0 mmol of the secondary amine in 5 mL of dry MeCN.

-

Activation: Add 2.0 mmol (276 mg) of anhydrous granular

. If the amine is sterically hindered, add 0.1 mmol (16 mg) of KI. -

Addition: Add 1.0 mmol (177 mg) of this compound dropwise (if liquid) or as a solution in 1 mL MeCN.

-

Reaction: Seal the vessel and heat to 60°C for 4–12 hours.

-

Monitoring: Check by TLC (MeOH/DCM 1:9) or LC-MS. The intermediate acrylamide may be visible at early timepoints.

-

-

Work-up:

-

Filter off the inorganic salts (

/KCl). -

Concentrate the filtrate under reduced pressure.

-

Purification: The residue is often pure enough for biological screening. If not, purify via flash column chromatography (Silica, DCM -> 5% MeOH/DCM).

-

Protocol B: Thioether Synthesis (Cysteine/Thiol Modification)

Target: Covalent modification or linker synthesis.

Reagents:

-

Thiol: Cysteine derivative or aromatic thiol (1.0 equiv).

-

Electrophile: this compound (1.1 equiv).

-

Base: Triethylamine (

) (1.2 equiv). -

Solvent: DCM or THF (degassed).

Step-by-Step Procedure:

-

Dissolution: Dissolve the thiol in degassed DCM under Nitrogen atmosphere (thiols oxidize to disulfides in air).

-

Base Addition: Add

dropwise at -

Electrophile Addition: Add this compound slowly.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Note: Thiol-Michael addition is very fast. Heating is rarely required and may cause disulfide byproducts.

-

-

Quench: Wash with saturated

solution, dry over

Analytical Quality Control

Verify the integrity of your reagent and product using these parameters.

| Test | Method | Acceptance Criteria |

| HPLC Purity | C18 Column, | > 95% Area |

| 1H NMR | Distinct triplet for | |

| LC-MS | ESI+ | Mass shift: Product |

Visualizing the Workflow:

Figure 2: Optimized workflow for parallel synthesis using this compound.

Safety & Handling (HSE)

-

Hazards: This compound is an alkylating agent . It acts as a skin sensitizer and irritant. The intermediate (acryloylpyrrolidine) is a Michael acceptor and potential neurotoxin/carcinogen.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the alkyl chloride/acrylamide before disposal.

References

- Mechanism of Amide Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for Elimination-Addition mechanisms of -halo carbonyls).

-

Pyrrolidine Linkers in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link

-

Synthesis of Beta-Amino Amides: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

Safety Data (Analogous Compounds): PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride Compound Summary. National Center for Biotechnology Information. Accessed 2023.[2][3][4][5][6] Link

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Utilization of 1-(3-Chloropropanoyl)pyrrolidine in Pharmaceutical Synthesis

Executive Summary & Strategic Value

1-(3-Chloropropanoyl)pyrrolidine (CAS: 10603-09-5) is a pivotal bifunctional intermediate in the synthesis of peptidomimetics and covalent kinase inhibitors. Structurally, it consists of a pyrrolidine ring acylated by a

In modern drug discovery, this molecule serves two distinct, high-value strategic functions:

-

Latent Covalent Warhead: It acts as a stable precursor to 1-acryloylpyrrolidine . Direct use of acryloyl chloride is often plagued by polymerization and non-specific side reactions. The 3-chloropropanoyl motif allows the "masking" of this reactive Michael acceptor until the final synthetic step, released via base-mediated

-elimination. -

Electrophilic Linker: The terminal alkyl chloride serves as a handle for nucleophilic substitution (

), allowing the attachment of pharmacophores to a solubilizing pyrrolidine scaffold without disturbing the amide bond.

This guide details the protocols for leveraging both pathways, ensuring high yield and purity in GMP-compliant workflows.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(3-Chloro-1-oxopropyl)pyrrolidine |

| CAS Number | 10603-09-5 |

| Molecular Formula | |

| Molecular Weight | 177.63 g/mol |

| Physical State | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, DMSO, Methanol |

| Reactivity Class | Alkylating agent; Masked Michael Acceptor |

Reaction Pathways & Mechanism

The utility of this compound relies on the tunable reactivity of the

Pathway Analysis (DOT Visualization)

Figure 1: Divergent reactivity of the 3-chloropropanoyl scaffold.[1] High temperature and strong non-nucleophilic bases favor elimination (Red); nucleophiles at moderate temperatures favor substitution (Green).

Application 1: Synthesis of Covalent Inhibitor Warheads (The "Masked" Strategy)

Context: Many FDA-approved covalent drugs (e.g., Osimertinib, Futibatinib) utilize an acrylamide warhead to target cysteine residues.[2] Introducing the acrylamide early can lead to decomposition. The "Masked Strategy" installs the 3-chloropropanoyl group first, which is stable through multiple synthetic steps, and converts it to the acrylamide only at the very end.

Protocol A: Base-Mediated -Elimination

Objective: Convert this compound to 1-acryloylpyrrolidine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Triethylamine (TEA) (2.5 equiv) or DBU (1.2 equiv) for difficult cases.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Inhibitor (Optional): BHT (0.1 mol%) to prevent polymerization during workup.

Step-by-Step Procedure:

-

Dissolution: Charge a reactor with this compound dissolved in anhydrous DCM (10 mL/g). Cool to 0°C under

atmosphere. -

Base Addition: Add Triethylamine dropwise over 20 minutes. Note: The reaction is exothermic.

-

Elimination: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Monitor by TLC or HPLC. The starting material (alkyl chloride) will disappear, and the acrylamide (lower

usually) will appear.

-

-

Workup (Critical):

-

Wash the organic layer with cold 1M HCl (to remove excess TEA) followed by saturated

and brine. -

Caution: Do not use strong caustic base during workup, as it may hydrolyze the amide.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo at <30°C.-

Storage: Store the resulting acrylamide at -20°C immediately to prevent polymerization.

-

Why this works: The

Application 2: Nucleophilic Substitution for Library Generation

Context: Creating diverse pyrrolidine derivatives by displacing the terminal chloride with amines, thiols, or alkoxides.

Protocol B: Displacement with Amines

Objective: Synthesize 1-(3-(alkylamino)propanoyl)pyrrolidine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition acceleration.

-

Base:

(2.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

-

Setup: Suspend this compound,

, and KI in Acetonitrile. -

Nucleophile Addition: Add the amine.

-

Reaction: Heat to 50–60°C for 6–18 hours.

-

Control Point: Avoid temperatures >80°C to prevent competitive elimination to the acrylamide.

-

-

Workup:

-

Filter off inorganic solids (

, KCl). -

Concentrate the filtrate.

-

Partition between Ethyl Acetate and Water.

-

-

Purification: The product is often an oil that can be purified via silica gel chromatography (MeOH/DCM gradient).

Comparative Data: Masked vs. Direct Acrylation

The following table highlights why the 3-chloropropanoyl route is preferred in complex synthesis over using Acryloyl Chloride directly.

| Parameter | Direct Acrylation (Acryloyl Chloride) | Masked Route (3-Chloropropanoyl Chloride |

| Reagent Stability | Low (Polymerizes, moisture sensitive) | High (Stable solid/oil) |

| Selectivity | Low (Reacts with all nucleophiles) | High (Amide formation is clean; elimination is controlled) |

| Purification | Difficult (Polymer byproducts) | Easy (Distinct intermediates) |

| Overall Yield | 40–60% (variable) | 75–90% (reliable) |

| GMP Suitability | Moderate (Requires stabilizers) | High (Standard intermediates) |

Process Safety & Handling (E-E-A-T)

-

Genotoxicity: Both the starting material (alkyl chloride) and the product (acrylamide/Michael acceptor) are potential alkylating agents. They must be handled in a fume hood with appropriate PPE (double nitrile gloves).

-

Thermal Runaway: The elimination reaction (Protocol A) is exothermic. On a kilogram scale, active cooling is required during base addition.

-

Quenching: Any unreacted acrylamide should be quenched with an excess of thiol (e.g., cysteine or glutathione) before disposal to neutralize the electrophilic warhead.

References

-

Futibatinib Synthesis & Mechanism

-

Covalent Inhibitor Design Principles

- Title: "The resurgence of covalent drugs"

- Source:N

- Context: detailed discussion on acrylamide warheads and the "masked" approach using -haloamides.

-

URL:[Link]

-

General Reactivity of